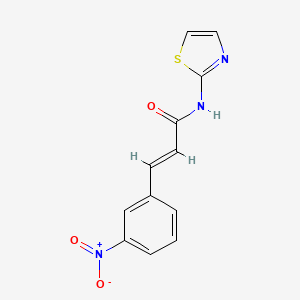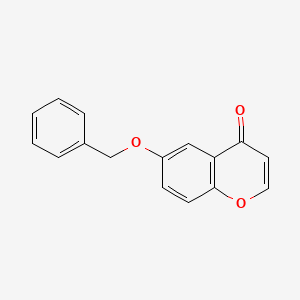![molecular formula C18H20N2O4 B11999527 N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Condensation with Hydrazine Derivative: The resulting 2-(2,4-dimethylphenoxy)-acetic acid is then reacted with a hydrazine derivative, such as 1-(2,5-dihydroxyphenyl)-ethanone, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Gene Expression Modulation: The compound may influence the expression of certain genes, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: A precursor in the synthesis of the target compound.
1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE: Another precursor in the synthesis.
Phenoxyacetic Acid Derivatives: A class of compounds with similar structures and properties.
Uniqueness
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and hydrazide functionalities make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11-4-7-17(12(2)8-11)24-10-18(23)20-19-13(3)15-9-14(21)5-6-16(15)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-13+ |
InChI-Schlüssel |
DZYFNWSIQBFEIG-CPNJWEJPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=C(C=CC(=C2)O)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




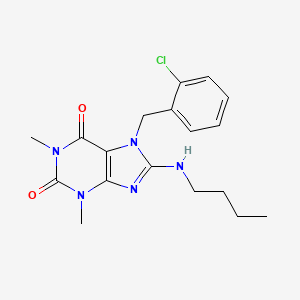
![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
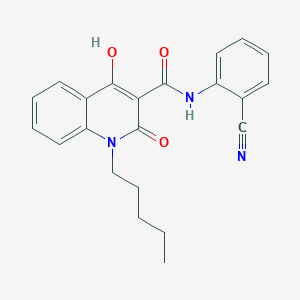
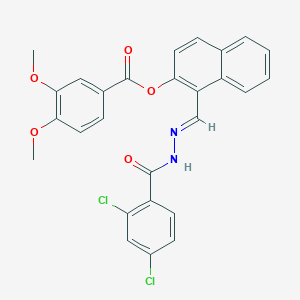
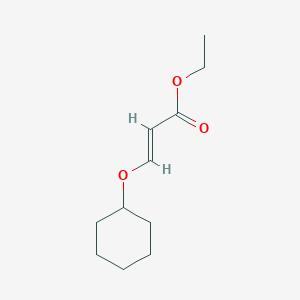

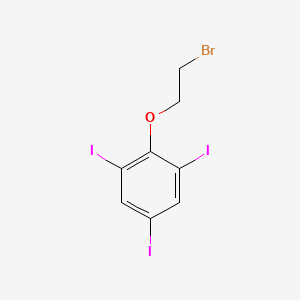
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

